![molecular formula C18H18N6O B2394634 (2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1396877-52-3](/img/structure/B2394634.png)
(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone
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Description
(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a chemical compound with potential therapeutic applications. The compound has been synthesized through various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Tetrazoles, including the compound , are nitrogen-rich azoles with significant pharmaceutical potential. Researchers have synthesized tetrazole derivatives as active ingredients in modern medicines. For instance:
Hypertension Treatment
The compound’s biphenyl tetrazole moiety is commonly used in hypertension medications. High blood pressure has been linked to chronic infections (viruses and bacteria), making this area of research particularly relevant .
Antifungal Activity
Exploring the antifungal properties of this compound could yield valuable insights. Investigating its efficacy against specific fungal strains and understanding its mechanism of action would be crucial .
Cytotoxicity Studies
In vitro cytotoxicity assessments can help determine the compound’s impact on cell viability. Researchers can evaluate its effects on different cell lines to assess potential toxicity .
Glycosylphosphatidylinositol (GPI) Inhibition
Given the compound’s structure, it might interact with GPI, a lipid anchor involved in cell signaling. Investigating its inhibitory effects on GPI could be relevant for drug development .
Quantum Chemistry and Structural Analysis
Researchers can employ quantum chemistry calculations (such as DFT B3LYP) to explore the compound’s electronic structure, stability, and reactivity. Additionally, X-ray diffraction analysis provides insights into its three-dimensional arrangement .
properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-phenyltetrazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(17-19-21-24(20-17)16-9-5-2-6-10-16)23-13-11-22(12-14-23)15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICSZCNYAMUJJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-tetrazol-5-yl)(4-phenylpiperazin-1-yl)methanone |
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